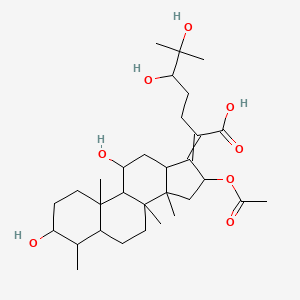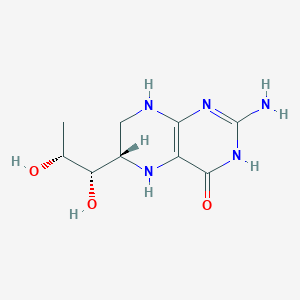![molecular formula C14H13NO2 B14116494 4-Methoxy-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14116494.png)
4-Methoxy-[1,1'-biphenyl]-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxybiphenyl-2-carboxamide is an organic compound with the molecular formula C14H13NO2. It is a derivative of biphenyl, where a methoxy group is attached to one phenyl ring and a carboxamide group is attached to the other. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybiphenyl-2-carboxamide typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed using 4-bromoanisole and phenylboronic acid in the presence of a palladium catalyst and a base. The reaction conditions usually include a temperature range of 80-100°C and a reaction time of 12-24 hours .
Industrial Production Methods: In industrial settings, the production of 4-Methoxybiphenyl-2-carboxamide can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product. The use of hypercrosslinked polystyrene-supported palladium catalysts has been reported to enhance the efficiency of the Suzuki-Miyaura coupling reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybiphenyl-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: 4-Hydroxybiphenyl-2-carboxamide.
Reduction: 4-Methoxybiphenyl-2-amine.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxybiphenyl-2-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying protein-ligand interactions.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Methoxybiphenyl-2-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with proteins, influencing their structure and function. The methoxy group can participate in hydrophobic interactions, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 4-Hydroxybiphenyl-2-carboxamide
- 4-Methoxybiphenyl-2-amine
- 4-Methylbiphenyl-2-carboxamide
Comparison: 4-Methoxybiphenyl-2-carboxamide is unique due to the presence of both a methoxy and a carboxamide group. This combination allows it to participate in a wider range of chemical reactions and interactions compared to its analogs. For instance, 4-Hydroxybiphenyl-2-carboxamide lacks the methoxy group, limiting its hydrophobic interactions. Similarly, 4-Methoxybiphenyl-2-amine lacks the carboxamide group, reducing its ability to form hydrogen bonds .
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
5-methoxy-2-phenylbenzamide |
InChI |
InChI=1S/C14H13NO2/c1-17-11-7-8-12(13(9-11)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3,(H2,15,16) |
InChI Key |
SEJBIWFNGSTUTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


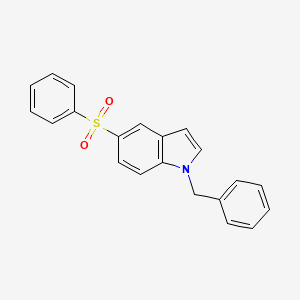
![3-[(2-methylpyrazole-3-carbonyl)amino]propanoic Acid](/img/structure/B14116414.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116419.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B14116429.png)
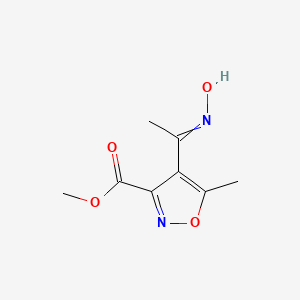
![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-2-carbonyl]amino]-2-phenylacetyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B14116442.png)
![2-[(4-fluorophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14116444.png)

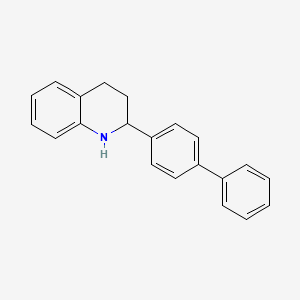
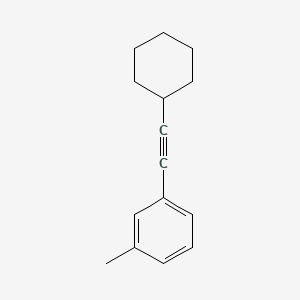
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B14116483.png)
